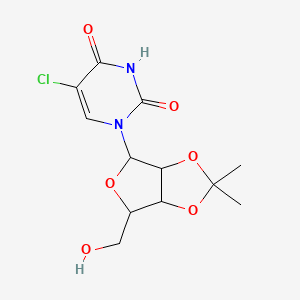
3-(1-Amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Amino-3-hidroxilpropil)-5-(trifluorometil)fenol es un compuesto químico conocido por su estructura y propiedades únicas. Contiene un grupo amino, un grupo hidroxilpropil y un grupo trifluorometil unido a un anillo de fenol. Esta combinación de grupos funcionales lo convierte en un tema interesante para diversos estudios químicos y biológicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(1-Amino-3-hidroxilpropil)-5-(trifluorometil)fenol típicamente involucra múltiples pasos. Un método común incluye la reacción de un fenol sustituido con trifluorometil con un alcohol amino adecuado bajo condiciones controladas. La reacción puede requerir catalizadores y ajustes específicos de temperatura y presión para asegurar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores químicos a gran escala y procesos de flujo continuo. El uso de sistemas automatizados y técnicas avanzadas de monitoreo garantiza la calidad y eficiencia consistentes. Los métodos industriales a menudo se enfocan en optimizar las condiciones de reacción para minimizar el desperdicio y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(1-Amino-3-hidroxilpropil)-5-(trifluorometil)fenol puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilpropil se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El grupo amino se puede reducir para formar aminas secundarias o terciarias.
Sustitución: El anillo de fenol puede experimentar reacciones de sustitución electrofílica, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y electrófilos como los halógenos. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para garantizar la selectividad y el rendimiento.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden producir derivados halogenados.
Aplicaciones Científicas De Investigación
3-(1-Amino-3-hidroxilpropil)-5-(trifluorometil)fenol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para sondear sistemas biológicos y comprender las interacciones enzimáticas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos, incluidos catalizadores y polímeros.
Mecanismo De Acción
El mecanismo por el cual 3-(1-Amino-3-hidroxilpropil)-5-(trifluorometil)fenol ejerce sus efectos implica interacciones con objetivos moleculares específicos. Los grupos amino e hidroxilpropil pueden formar enlaces de hidrógeno y otras interacciones con enzimas y receptores, modulando su actividad. El grupo trifluorometil puede mejorar la estabilidad y la biodisponibilidad del compuesto, haciéndolo más efectivo en diversas aplicaciones.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-(1-Amino-3-hidroxilpropil)-4-(trifluorometil)fenol
- 3-(1-Amino-2-hidroxilpropil)-5-(trifluorometil)fenol
- 3-(1-Amino-3-hidroxilpropil)-5-(difluorometil)fenol
Unicidad
En comparación con compuestos similares, 3-(1-Amino-3-hidroxilpropil)-5-(trifluorometil)fenol destaca por su disposición específica de grupos funcionales. El grupo trifluorometil en la posición 5 del anillo de fenol proporciona propiedades químicas y biológicas únicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H12F3NO2 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
3-(1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-3-6(4-8(16)5-7)9(14)1-2-15/h3-5,9,15-16H,1-2,14H2 |
Clave InChI |
NQBGSSDXQKEGNO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)O)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)







![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)




